Cas no 1105229-50-2 (2-(2,4-dichlorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}acetamide)

2-(2,4-Dichlorophenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide is a specialized synthetic compound featuring a phenoxyacetamide backbone with dichlorophenyl and trifluoromethylphenyl substituents. Its molecular structure confers selective herbicidal or pesticidal activity, making it useful in agricultural and industrial applications. The presence of electron-withdrawing groups (chloro and trifluoromethyl) enhances its stability and reactivity, particularly in targeting specific biochemical pathways in plants or pests. The compound's design allows for improved efficacy at lower application rates, reducing environmental impact. Its solubility and formulation flexibility further support practical use in various delivery systems. Research indicates potential as a selective inhibitor or growth regulator, though precise mechanisms depend on application context.
2-(2,4-dichlorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}acetamide structure
1105229-50-2 structure
Product Name:2-(2,4-dichlorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}acetamide
CAS No:1105229-50-2
MF:C17H14Cl2F3NO3
MW:408.19917345047
CID:6199058
PubChem ID:30865962
Update Time:2025-05-28

2-(2,4-dichlorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-dichlorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}acetamide
    • 2-(2,4-dichlorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
    • 2-(2,4-dichlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
    • 2-(2,4-dichlorophenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide
    • F5526-0330
    • AKOS024512017
    • 1105229-50-2
    • Inchi: 1S/C17H14Cl2F3NO3/c18-12-4-5-15(14(19)9-12)26-10-16(24)23-6-7-25-13-3-1-2-11(8-13)17(20,21)22/h1-5,8-9H,6-7,10H2,(H,23,24)
    • InChI Key: JOHNVXACUFGUSU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OCC(NCCOC1=CC=CC(C(F)(F)F)=C1)=O)Cl

Computed Properties

  • Exact Mass: 407.0302832g/mol
  • Monoisotopic Mass: 407.0302832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 47.6Ų

2-(2,4-dichlorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}acetamide Pricemore >>

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Additional information on 2-(2,4-dichlorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}acetamide

Comprehensive Overview of 2-(2,4-dichlorophenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide (CAS No. 1105229-50-2)

The compound 2-(2,4-dichlorophenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide (CAS No. 1105229-50-2) is a specialized chemical entity with significant applications in agrochemical and pharmaceutical research. Its unique molecular structure, featuring a dichlorophenoxy moiety and a trifluoromethylphenoxy group, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, synthesis, and potential uses, while addressing common queries and trending topics in the field.

One of the most frequently searched questions about CAS No. 1105229-50-2 revolves around its synthesis and reactivity. The compound is typically synthesized through a multi-step process involving the coupling of 2,4-dichlorophenol with 2-chloro-N-(2-hydroxyethyl)acetamide, followed by further functionalization with 3-(trifluoromethyl)phenol. Researchers often highlight its stability under ambient conditions and its compatibility with various organic solvents, which facilitates its use in laboratory settings.

In the context of agrochemical applications, 2-(2,4-dichlorophenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide has been investigated for its potential as a herbicide or plant growth regulator. The presence of the trifluoromethyl group is particularly noteworthy, as this moiety is known to enhance the bioactivity and selectivity of agrochemicals. Recent studies have explored its efficacy in controlling broadleaf weeds, aligning with the growing demand for environmentally sustainable crop protection solutions.

From a pharmaceutical perspective, this compound has garnered attention due to its structural similarity to known bioactive molecules. The acetamide linkage and phenoxy groups are common pharmacophores in drug design, suggesting potential applications in medicinal chemistry. Researchers are particularly interested in its interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Environmental and safety considerations are also critical when discussing CAS No. 1105229-50-2. While the compound is not classified as hazardous under current regulations, its environmental fate and biodegradability are subjects of ongoing research. This aligns with the broader trend of "green chemistry," where scientists prioritize the development of compounds with minimal ecological impact. Users searching for "eco-friendly agrochemicals" or "sustainable chemical synthesis" will find this aspect particularly relevant.

Another trending topic related to 2-(2,4-dichlorophenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide is its role in interdisciplinary research. For instance, its applications in material science, such as the development of functionalized polymers or coatings, have been explored. The trifluoromethyl group's hydrophobic properties make it a valuable component in designing materials with specific surface characteristics.

In summary, CAS No. 1105229-50-2 represents a versatile compound with broad potential across multiple scientific disciplines. Its unique structural features, including the dichlorophenoxy and trifluoromethylphenoxy groups, contribute to its diverse applications. As research continues to uncover new uses for this molecule, it remains a focal point for innovation in agrochemicals, pharmaceuticals, and materials science. This article aims to provide a comprehensive yet accessible overview, addressing both technical details and the broader context of its significance.

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